Distinct Chemical Scaffold Confers Non-DHP, Non-PAA, Non-BZT Calcium Channel Antagonism
Flosatidil is an arylbenzylamide methylthioether derivative [1], a structural class distinct from all three major families of clinical calcium channel blockers (1,4-dihydropyridines, phenylalkylamines, and benzothiazepines) . This fundamental difference in chemical scaffold implies a unique binding site and/or mechanism on the voltage-gated calcium channel complex, which is a key driver of tissue selectivity and pharmacodynamic differentiation among calcium antagonists [2].
| Evidence Dimension | Chemical Class |
|---|---|
| Target Compound Data | Arylbenzylamide methylthioether derivative |
| Comparator Or Baseline | 1,4-Dihydropyridine (e.g., nifedipine), Phenylalkylamine (e.g., verapamil), Benzothiazepine (e.g., diltiazem) |
| Quantified Difference | Different structural class |
| Conditions | Structural classification based on chemical structure |
Why This Matters
For researchers investigating novel calcium channel modulation or seeking to avoid confounding effects associated with classical L-type channel binding sites, Flosatidil provides a structurally differentiated chemical probe unavailable from mainstream CCBs.
- [1] Flaminio, L., Malavasi, B., Ripamonti, M., & Ascalone, V. (1993). Determination of a new calcium antagonist in human plasma by liquid extraction enrichment and HPLC with UV detection. Chromatographia, 36(1), 343-346. View Source
- [2] TTD: Therapeutic Target Database. (n.d.). Flosatidil (D0TX8Z). View Source
